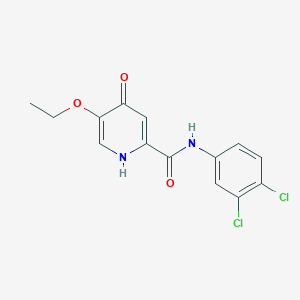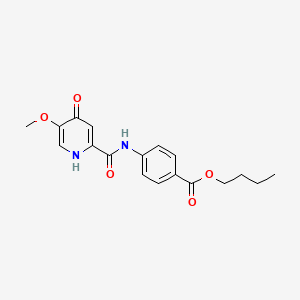![molecular formula C20H23NO3 B6561560 2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091097-90-3](/img/structure/B6561560.png)
2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide” is an organic compound . It belongs to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves various chemical techniques and computational chemistry applications . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of “this compound” is confirmed by their physicochemical properties and spectroanalytical data . The compound has a complex structure with multiple functional groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . The reactions are studied using various chemical techniques and computational chemistry applications .Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide has been used in a variety of scientific research applications, including as an inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2), and as a tool for studying the structure and function of proteins. This compound has also been used as a tool for studying the effects of oxidative stress on cells. Additionally, this compound has been used to study the effects of inflammation on the immune system and to study the mechanisms of action of drugs.
Wirkmechanismus
2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide works by acting as an inhibitor of COX-2, an enzyme involved in the synthesis of prostaglandins. Prostaglandins are hormones that play an important role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thus reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This compound has also been shown to reduce the production of nitric oxide, which is involved in the development of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide in laboratory experiments is its low toxicity. This compound is generally considered to be non-toxic and has a low potential for causing adverse reactions. Additionally, this compound is highly soluble in water and other solvents, making it easy to use in laboratory experiments. One of the main limitations of using this compound in laboratory experiments is that it is not very stable, and its activity can be reduced over time.
Zukünftige Richtungen
Future research on 2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide could focus on developing new synthesis methods that are more efficient and cost-effective. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory and analgesic agent. Another potential area of research is to explore the potential of this compound as a tool for studying the structure and function of proteins. Finally, further research could be done to explore the potential of this compound as an inhibitor of other enzymes.
Synthesemethoden
2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide can be synthesized through the reaction of 4-phenyloxan-4-ylmethyl acetate and 2-phenoxyacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 100°C and a pressure of 1 atm, and the resulting product is a white solid.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-19(15-24-18-9-5-2-6-10-18)21-16-20(11-13-23-14-12-20)17-7-3-1-4-8-17/h1-10H,11-16H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOKZJFYXKJZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B6561485.png)
![6-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561491.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6561494.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B6561506.png)
![2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6561524.png)
![4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B6561532.png)
![3-benzyl-2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6561533.png)


![3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561549.png)
![2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561556.png)
![N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6561562.png)
![N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B6561572.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6561584.png)
